molecular formula C19H16Cl2N2O2S B2752093 1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-09-4

1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2752093
CAS No.: 899739-09-4
M. Wt: 407.31
InChI Key: MALXZQRVKJAWBI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C19H16Cl2N2O2S and its molecular weight is 407.31. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including pyrazines and pyrroles, is a significant area of research. The use of 1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and similar compounds has been explored for generating new chemical entities. These entities serve as precursors for further chemical reactions, leading to a variety of heterocyclic fused compounds and demonstrating the versatility of such chemicals in organic synthesis (Chaloner et al., 1992), (Rostovskii et al., 2017).

Antibacterial and Antimicrobial Applications

Compounds containing the sulfonamido moiety, akin to the structure of this compound, have been synthesized and evaluated for their antibacterial properties. These heterocyclic compounds are investigated for their potential as antibacterial agents, highlighting the importance of such structures in developing new antimicrobial drugs (Azab et al., 2013), (Hafez et al., 2016).

Crystal Engineering and Material Science

The compound's structural elements facilitate crystal engineering, where it contributes to the formation of interwoven ladders, sheets, and framework structures in binary adducts. These studies underscore the compound's utility in material science, particularly in designing and understanding molecular architectures with specific properties (Ferguson et al., 1999).

Catalysis and Synthetic Efficiency

Additionally, the role of similar structures in catalysis, demonstrating their efficiency in facilitating multi-component reactions (MCRs) under aqueous media, has been documented. This underscores the potential of such compounds in green chemistry and their ability to catalyze reactions efficiently, leading to the synthesis of pyran, pyrazole, and phthalazine derivatives (Khazaei et al., 2015).

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(3-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-15-8-6-14(7-9-15)19-18-5-2-10-22(18)11-12-23(19)26(24,25)17-4-1-3-16(21)13-17/h1-10,13,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALXZQRVKJAWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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